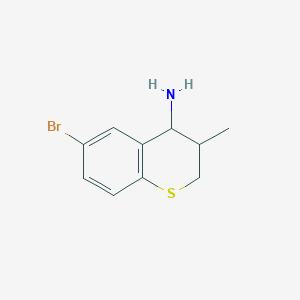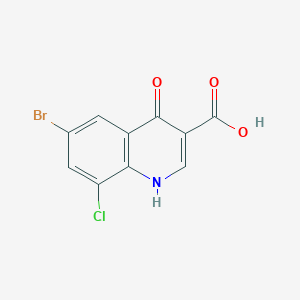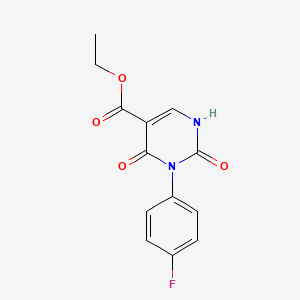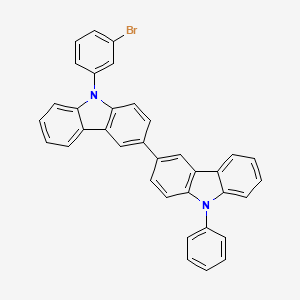![molecular formula C10H11BrO4S B1518257 3-[(4-ブロモフェニル)スルホニル]-2-メチルプロパン酸 CAS No. 1017674-08-6](/img/structure/B1518257.png)
3-[(4-ブロモフェニル)スルホニル]-2-メチルプロパン酸
説明
3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a chemical compound that falls under the category of sulfonyl compounds . It has a molecular formula of C10H11BrO4S and a molecular weight of 307.16 g/mol .
Synthesis Analysis
The synthesis of similar compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, has been reported . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesis involves a multi-step process that includes the reaction of various chemical reagents .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid can be represented by the InChI code: 1S/C10H11BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid are not available, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .科学的研究の応用
抗菌剤開発
この化合物は、特にバイオフィルム感染症に関連するエンテロコッカス・フェシウムなどのグラム陽性病原菌に対する新規抗菌剤開発における潜在能力について研究されています .
抗炎症応用
非ステロイド性抗炎症薬(NSAID)として、鎮痛、解熱、抗炎症作用を示し、炎症による痛みや発熱などの症状の治療に役立ちます .
生物活性研究
この化合物の誘導体の神経毒性と生物系における行動パラメータへの影響について調査するために、研究が行われています .
化学合成
この化合物は、様々な化学構造の合成における前駆体または中間体として役立ち、医薬品化学および創薬分野に貢献しています .
安全性および毒性評価
また、安全性および毒性研究においても重要であり、医薬品やその他の用途で使用した場合の影響に関するデータを提供しています .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may participate in similar reactions. In such reactions, the compound could undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, can be influenced by factors such as temperature, solvent, and the presence of a base .
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVNRNXPFQHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)




![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)



![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

